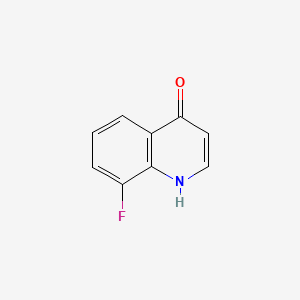

8-Fluoro-4-hydroxyquinoline

描述

8-Fluoro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.151. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

8-Fluoro-4-hydroxyquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives exhibit a range of pharmacological activities, including:

- Antimicrobial Properties: The compound has shown effectiveness against several bacterial strains, making it valuable in developing new antibiotics. For instance, derivatives have demonstrated potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard drugs .

- Anticancer Activity: Research indicates that this compound derivatives can selectively target cancer cells, presenting a promising avenue for cancer treatment. A study highlighted its efficacy against breast cancer cell lines (MCF7) and cervical cancer cells (HeLa), suggesting potential therapeutic applications in oncology .

Biological Imaging

The compound is utilized in creating fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, which is essential for drug discovery and development. The ability to track biological interactions enhances the understanding of drug mechanisms and efficacy .

Antimicrobial Agents

Due to its inherent antimicrobial properties, this compound is employed in formulating disinfectants and preservatives for medical and cosmetic products. Its effectiveness against resistant strains supports its role in combating infections .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting metal ions. This application is critical for environmental testing and quality control across various industries. The compound's unique structure allows for enhanced sensitivity and specificity in analytical methods .

Material Science

Research into the material science applications of this compound reveals its potential in developing advanced materials such as coatings and polymers. Its chemical properties contribute to improved durability and performance in various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of methyl this compound derivatives against breast cancer cell lines (MCF7) and cervical cancer cells (HeLa). The findings indicated significant cytotoxicity, suggesting these compounds could serve as therapeutic agents in oncology.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of quinoline derivatives, including this compound, against various bacterial strains. The results demonstrated promising activity, supporting further exploration for developing new antimicrobial agents.

Data Tables

| Application Area | Specific Uses | Examples/Results |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents, anticancer drugs | Effective against Pseudomonas aeruginosa, MCF7 |

| Biological Imaging | Fluorescent probes | Real-time visualization of cellular processes |

| Analytical Chemistry | Detection of metal ions | Enhanced sensitivity in environmental testing |

| Material Science | Advanced materials development | Applications in OLEDs and DSSCs |

化学反应分析

Triflation Reactions

The hydroxyl group undergoes triflation with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O), producing a reactive triflate intermediate.

Reaction Conditions :

-

Reagents : Tf<sub>2</sub>O, DIPEA (or Et<sub>3</sub>N)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature

-

Atmosphere : Inert (N<sub>2</sub>)

This triflate intermediate serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Aromatic Substitution

The fluorine atom at position 8 participates in nucleophilic substitution under basic conditions.

Example Reaction :

-

Reagents : 2-Chloro-1-fluoro-4-nitrobenzene, K<sub>2</sub>CO<sub>3</sub>

-

Solvent : DMF

-

Temperature : Room temperature

-

Time : 16 hours

Mannich Reaction

The hydroxyl group facilitates Mannich reactions with formaldehyde and amines.

Reaction Conditions :

-

Reagents : Formaldehyde, piperidine

-

Solvent : 1,4-Dioxane

-

Time : 1 hour

| Yield | Product | Notes |

|---|---|---|

| 42% | 8-Fluoro-4-hydroxy-3-(piperidin-1-ylmethyl)quinoline | Isolated as a white solid; characterized by two triplets in <sup>1</sup>H NMR (δ 2.80 ppm, t, 2H) |

Microwave-Assisted Cyclization

A Gould-Jacobs reaction forms the quinoline core under microwave irradiation.

Reaction Conditions :

-

Starting Material : Ethyl 1,4-dihydro-8-fluoro-4-oxoquinoline-3-carboxylate

-

Reagents : Water

-

Solvent : Diphenylether

-

Temperature : 260°C

-

Pressure : 1500 Torr

-

Time : 20 minutes

| Yield | Product |

|---|---|

| 96% | 8-Fluoro-4-hydroxyquinoline |

This method achieves high efficiency and reduced reaction time compared to conventional heating .

Alkylation via Mitsunobu Reaction

The hydroxyl group undergoes alkylation with alcohols under Mitsunobu conditions.

Reaction Conditions :

-

Reagents : DIAD, Triphenylphosphine

-

Solvent : THF

-

Temperature : Room temperature

| Yield | Product |

|---|---|

| 42% | <i>tert</i>-Butyl-<i>N</i>-({<i>trans</i>-4-[(8-fluoroquinolin-4-yl)oxy]cyclohexyl}methyl)carbamate |

The product is purified via column chromatography (hexane:EtOAc gradient) .

Hydroxymethylation

Reaction with formaldehyde introduces a hydroxymethyl group at position 3.

Reaction Conditions :

-

Reagents : Formaldehyde, NaOH (aq)

-

Temperature : Not specified

| Product | Melting Point |

|---|---|

| 8-Fluoro-4-hydroxy-3-hydroxymethylquinoline | 176–178°C |

This product is isolated via crystallization from dichloromethane .

Esterification and Decarboxylation

Controlled hydrolysis of esters followed by decarboxylation yields quinaldine derivatives.

Reaction Conditions :

-

Reagents : Concentrated HCl

-

Steps :

-

Saponification of ethyl ester to carboxylic acid.

-

Spontaneous decarboxylation under acidic conditions.

-

| Intermediate | Final Product |

|---|---|

| This compound-2-carboxylic acid | Quinaldine derivative |

Decarboxylation occurs within hours under ambient conditions .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 8-Fluoro-4-hydroxyquinoline and its derivatives?

The synthesis typically involves reacting 8-fluoroquinoline precursors with reagents under controlled conditions. For example:

- Hydrazine derivative synthesis : Reacting 8-fluoroquinoline with hydrazine hydrate in ethanol/methanol, followed by recrystallization .

- Hydroxymethylation : Using formaldehyde in aqueous sodium hydroxide to yield 8-fluoro-4-hydroxy-3-hydroxymethylquinoline .

- Carboxylate ester formation : Ethyl esters can be synthesized via reactions under inert atmospheres to avoid side reactions .

Q. How is this compound characterized post-synthesis?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity (e.g., δ 7.90–6.99 ppm for aryl protons in fluorinated analogs) .

- Mass spectrometry for molecular weight validation (e.g., MW 213.64 g/mol for hydrazine derivatives) .

- Elemental analysis to verify stoichiometry (e.g., C: 64.23%, H: 3.16% for chloro-fluoroquinolines) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

- Solvent selection : Ethanol/methanol improves hydrazine reactivity compared to polar aprotic solvents .

- Temperature control : Reactions at 60–80°C minimize byproducts in hydroxymethylation .

- Purification : Recrystallization from dichloromethane enhances purity (>95%) .

Q. How to resolve contradictions in reported biological activities of fluorinated quinoline analogs?

- Structural comparisons : Fluorine at the 8-position enhances antimicrobial activity compared to 6-fluoro or 5,7-dichloro derivatives (Table 1) .

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols to reduce variability .

Table 1 : Biological Activity of Quinoline Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 6-Fluoro analog | Low | Moderate |

| 5,7-Dichloro analog | High | High |

| Source: |

Q. What strategies enhance solubility of this compound for in vitro studies?

- Derivatization : Convert the hydroxyl group to carboxylate esters (e.g., ethyl this compound-3-carboxylate) .

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

Q. How does fluorine substitution at the 8-position influence reactivity compared to other halogens?

- Electronic effects : Fluorine’s electronegativity withdraws electron density, reducing nucleophilic substitution but enhancing hydrogen-bonding interactions in enzyme inhibition .

- Comparative studies : 8-Fluoro derivatives show higher metabolic stability than chloro analogs in pharmacokinetic assays .

Q. Methodological Guidance

属性

IUPAC Name |

8-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTELWJVKZKSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978907 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-71-9 | |

| Record name | 8-Fluoroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。